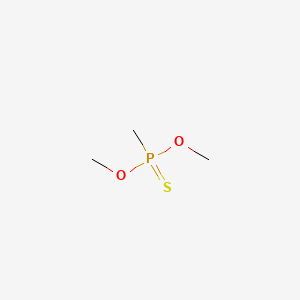
Phosphonothioic acid, methyl-, O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-, O,O-dimethyl ester is an organophosphorus compound with the molecular formula C3H9O2PS and a molecular weight of 140.141 g/mol . It is also known by its CAS Registry Number 681-06-1 . This compound is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to a sulfur atom and two methoxy groups.
Métodos De Preparación
The synthesis of phosphonothioic acid, methyl-, O,O-dimethyl ester typically involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Phosphonothioic acid, methyl-, O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonothioate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, methyl-, O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, methyl-, O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonothioate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Phosphonothioic acid, methyl-, O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, O,O-diethyl ester: This compound has ethoxy groups instead of methoxy groups, resulting in different chemical and physical properties.
Phosphorochloridothioic acid, O,O-dimethyl ester: This compound contains a chlorine atom bonded to the phosphorus atom, which affects its reactivity and applications.
Propiedades
Número CAS |
681-06-1 |
|---|---|
Fórmula molecular |
C3H9O2PS |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
dimethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-4-6(3,7)5-2/h1-3H3 |
Clave InChI |
BHFOAIMSKFAWOU-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


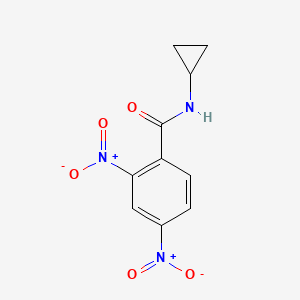
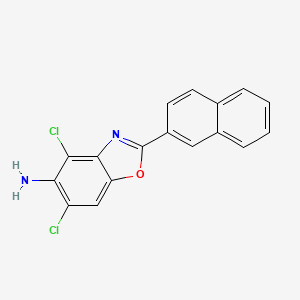
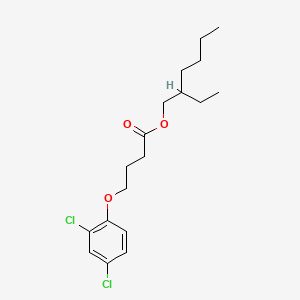
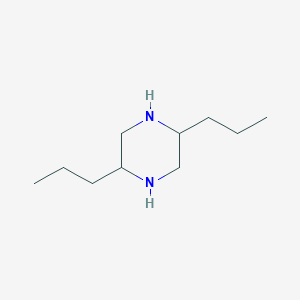


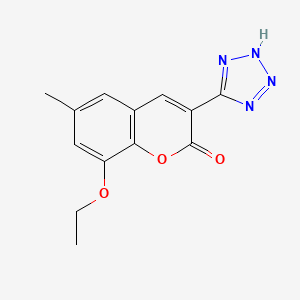


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
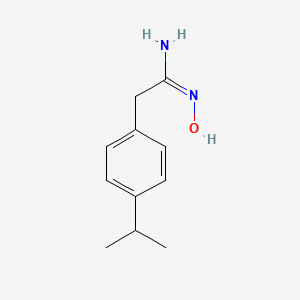
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
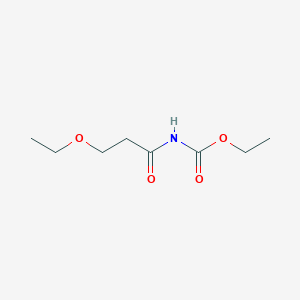
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
